N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.
Mécanisme D'action
TAK-659 binds to the active site of N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide and inhibits its activity. This compound is a key enzyme in the BCR signaling pathway, which is essential for B-cell development and survival. Inhibition of this compound activity leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which ultimately induces apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cells in preclinical studies. In addition, TAK-659 has been shown to inhibit the proliferation of B-cells and decrease the levels of pro-inflammatory cytokines in vitro. TAK-659 has also been shown to inhibit the growth of B-cell tumors in xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TAK-659 is its specificity for N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide, which reduces the risk of off-target effects. TAK-659 has also shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Orientations Futures
There are several future directions for the development of TAK-659 as a potential therapeutic agent. One direction is to evaluate the efficacy of TAK-659 in combination with other targeted therapies, such as venetoclax or ibrutinib, for the treatment of B-cell malignancies. Another direction is to identify biomarkers that can predict the response to TAK-659 and optimize the dosing schedule to maximize its efficacy. Additionally, it will be important to evaluate the safety and efficacy of TAK-659 in clinical trials and to determine its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-fluoro-4-nitroaniline with (R)-3-hydroxycyclopent-1-enecarbonyl chloride to form the intermediate (R)-3-(3-fluoro-4-nitrophenyl)-3-hydroxycyclopentanone. This intermediate is then reacted with dimethylamine and N,N-dimethylformamide (DMF) to form the final product, TAK-659.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide activity, which leads to the inhibition of downstream signaling pathways and ultimately induces apoptosis in B-cells.
Propriétés
IUPAC Name |
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(dimethylamino)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-19(2)13-6-4-10(8-12(13)16)15(21)18-11-5-3-9(7-11)14(17)20/h4,6,8-9,11H,3,5,7H2,1-2H3,(H2,17,20)(H,18,21)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXVUXFTYUIVSP-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)NC2CCC(C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N[C@@H]2CC[C@@H](C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.